N1-Methyl vs. Unsubstituted Core: Physicochemical Differentiation Empirically Quantified
The N1-methyl substituent in the target compound directly modulates the lipophilicity and hydrogen-bonding capacity compared to the unsubstituted 1,3,8-triazaspiro[4.5]decan-4-one core (CAS 56186-25-5). The unsubstituted core has a computed XLogP3 of -1.1, with 3 hydrogen bond donors (HBD) [1]. Introduction of the N1-methyl group reduces the HBD count from 3 to 2, while the free base molecular weight increases from 155.20 to 169.22 g/mol, and the predicted XLogP3 increases by approximately 0.8 log units [1]. This 0.8-unit lipophilicity shift is within the range known to significantly impact passive membrane permeability and oral absorption in lead optimization campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) & Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 ≈ -0.3 (estimated) [1]; HBD = 2 (free base); MW free base = 169.22 g/mol |
| Comparator Or Baseline | Unsubstituted core: XLogP3 = -1.1; HBD = 3; MW = 155.20 g/mol (PubChem CID 22022197) [1] |
| Quantified Difference | ΔXLogP3 ≈ +0.8; ΔHBD = -1; ΔMW = +14.02 g/mol |
| Conditions | Computed via XLogP3 algorithm; free base forms |
Why This Matters
The reduced HBD count and increased lipophilicity of the N1-methylated scaffold are desirable for CNS drug discovery programs where blood-brain barrier penetration is required, and this pre-installed methyl group eliminates one synthetic step compared to using the unsubstituted core.
- [1] PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one (unsubstituted core), CID 22022197. XLogP3-AA = -1.1, HBD = 3, MW = 155.20 g/mol. Target compound (free base) XLogP3 estimated via additive increment method (N-methylation ΔXLogP3 ≈ +0.8), MW = 169.22, HBD = 2. View Source
